molecular formula C15H18N4O2S B2372852 2-(4-Tosylpiperazin-1-yl)pyrazine CAS No. 841223-22-1

2-(4-Tosylpiperazin-1-yl)pyrazine

Cat. No.: B2372852
CAS No.: 841223-22-1
M. Wt: 318.4
InChI Key: QQOSMXLGDJRHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Tosylpiperazin-1-yl)pyrazine is a chemical compound that features a pyrazine ring substituted with a tosylpiperazine group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyrazine and piperazine moieties makes it a versatile building block for the development of various bioactive molecules.

Scientific Research Applications

2-(4-Tosylpiperazin-1-yl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tosylpiperazin-1-yl)pyrazine typically involves the reaction of pyrazine with 4-tosylpiperazine under suitable conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution on the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tosylpiperazin-1-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrazine: Similar structure but with a phenyl group instead of a tosyl group.

    2-(Piperazin-1-yl)pyrazine: Lacks the tosyl group, making it less bulky and potentially less selective in its interactions.

Uniqueness

2-(4-Tosylpiperazin-1-yl)pyrazine is unique due to the presence of the tosyl group, which can enhance its stability and selectivity in biological systems. This makes it a valuable compound for the development of targeted therapies and specialized chemical applications.

Properties

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-13-2-4-14(5-3-13)22(20,21)19-10-8-18(9-11-19)15-12-16-6-7-17-15/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOSMXLGDJRHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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